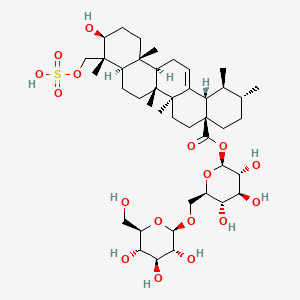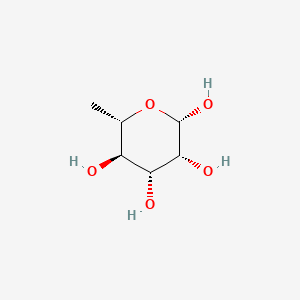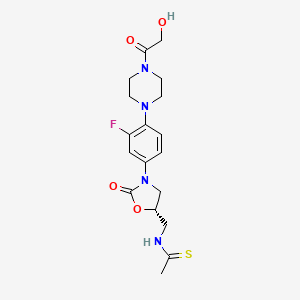![molecular formula C14H27NO4 B12793110 Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate CAS No. 3619-66-7](/img/structure/B12793110.png)
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO5. It is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of butylamine with ethyl 3-ethoxy-3-oxopropanoate under acidic conditions. The reaction is carried out at room temperature and requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amines
Aplicaciones Científicas De Investigación
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate can be compared to other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Butyl propanoate: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications
These compounds share similar ester functional groups but differ in their alkyl chains, leading to unique properties and uses.
Propiedades
Número CAS |
3619-66-7 |
|---|---|
Fórmula molecular |
C14H27NO4 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C14H27NO4/c1-4-7-10-15(11-8-13(16)18-5-2)12-9-14(17)19-6-3/h4-12H2,1-3H3 |
Clave InChI |
BBLPVHVOBMMCDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC(=O)OCC)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


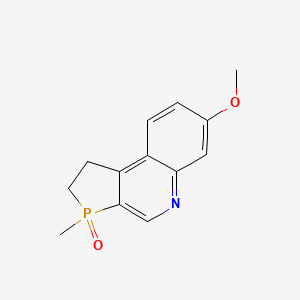
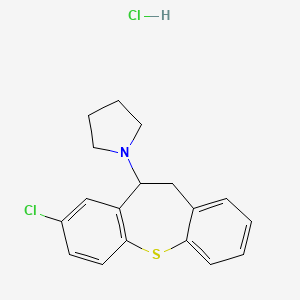
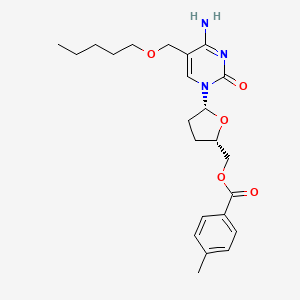
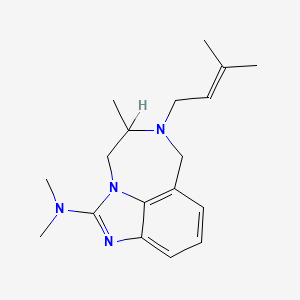
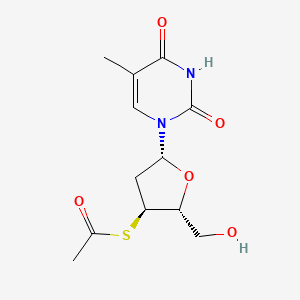
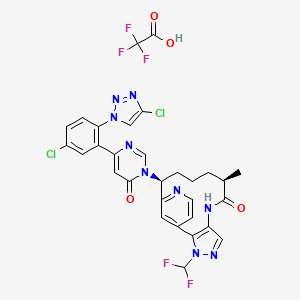
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
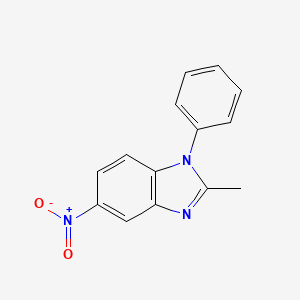

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
